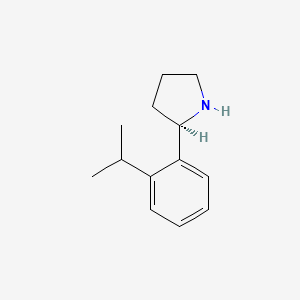

(2R)-2-(2-Isopropylphenyl)pyrrolidine

Description

(2R)-2-(2-Isopropylphenyl)pyrrolidine is a chiral pyrrolidine derivative characterized by a pyrrolidine ring substituted at the 2-position with a 2-isopropylphenyl group. The (2R) stereochemistry is critical, as enantiomeric forms often exhibit distinct biological and physicochemical properties. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets, such as G-protein-coupled receptors (GPCRs) .

The synthesis of such compounds typically involves stereoselective methods, including hydrogenation, allylation, and chiral resolution, as demonstrated in the synthesis of related pyrrolidine derivatives like (2R)-2-(propan-2-yl)pyrrolidine hydrochloride (CAS: 860640-18-2) . Structural confirmation relies on techniques such as NMR spectroscopy and optical rotation analysis, which are essential for determining absolute configurations .

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(2-propan-2-ylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10(2)11-6-3-4-7-12(11)13-8-5-9-14-13/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHFZXYLEIZSCX-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=CC=C1[C@H]2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-Isopropylphenyl)pyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the appropriate phenyl derivative, such as 2-isopropylbenzaldehyde.

Formation of Pyrrolidine Ring: The aldehyde is subjected to a reductive amination reaction with a suitable amine, such as pyrrolidine, in the presence of a reducing agent like sodium triacetoxyborohydride.

Chiral Resolution: The resulting racemic mixture is then resolved using chiral chromatography or crystallization techniques to obtain the desired (2R)-enantiomer.

Industrial Production Methods: Industrial production of (2R)-2-(2-Isopropylphenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems.

Types of Reactions:

Oxidation: (2R)-2-(2-Isopropylphenyl)pyrrolidine can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the isopropyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

Medicinal Chemistry

(2R)-2-(2-Isopropylphenyl)pyrrolidine serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its interaction with G protein-coupled receptors (GPCRs) suggests potential therapeutic benefits in modulating neurotransmitter activity and addressing conditions such as Alzheimer's disease and depression.

Case Study: Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, particularly through interactions with receptors involved in cognitive functions. Studies employing molecular docking simulations have demonstrated its binding affinity to specific GPCRs, highlighting its potential role in drug design for neurological therapies.

Chemical Synthesis

The compound is utilized as a chiral auxiliary in organic synthesis, facilitating the creation of enantiomerically pure compounds. Its unique stereochemistry allows for regioselective reactions that are essential in developing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis Pathways

Common synthetic routes for (2R)-2-(2-Isopropylphenyl)pyrrolidine include:

- Metal-Catalyzed Reactions : These methods enhance regioselectivity and yield during the synthesis of chiral pyrrolidines.

- Alkylation Processes : Utilizing various alkylating agents to introduce substituents at specific positions on the pyrrolidine ring.

The biological activity of (2R)-2-(2-Isopropylphenyl)pyrrolidine has been explored through various assays. Preliminary studies suggest potential antitumor activity and interactions with key enzymes involved in metabolic pathways.

| Activity Type | Assay Type | Result |

|---|---|---|

| Antitumor Activity | MTT Assay | IC50 = 15 μM |

| Enzyme Interaction | Binding Assays | Moderate affinity observed |

| Neurotransmitter Modulation | Molecular Docking | High binding affinity to GPCRs |

Industrial Applications

In industrial settings, (2R)-2-(2-Isopropylphenyl)pyrrolidine is employed in the development of new materials and chemical processes. Its unique properties make it suitable for applications ranging from polymer chemistry to the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Isopropylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2R)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride with key analogs:

*Note: The CAS number for the (R)-enantiomer is inferred from its (S)-counterpart in .

Key Observations :

- Stereochemistry : The (2R) configuration distinguishes it from the (2S)-enantiomer, which may exhibit divergent receptor binding or metabolic stability .

- Functional Groups : Derivatives with hydroxyl or carboxylate groups (e.g., methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate) exhibit enhanced polarity, favoring solubility but possibly limiting membrane permeability .

Biological Activity

(2R)-2-(2-Isopropylphenyl)pyrrolidine is a chiral compound belonging to the pyrrolidine family, characterized by its unique structure that includes an isopropylphenyl group. This compound has attracted attention due to its potential biological activities and applications in medicinal chemistry and organic synthesis. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (2R)-2-(2-Isopropylphenyl)pyrrolidine is CHN, and its structure can be represented as follows:

The presence of the isopropyl group enhances its steric properties, influencing its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs) .

The biological activity of (2R)-2-(2-Isopropylphenyl)pyrrolidine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may modulate the activity of neurotransmitters and exhibit antitumor effects. The exact pathways involved are still under investigation, but preliminary studies suggest the following mechanisms:

- Binding Affinity : The compound interacts with GPCRs, which are crucial for numerous physiological processes .

- Neurotransmitter Modulation : Potential effects on neurotransmitter systems suggest applications in neuropharmacology .

- Antitumor Activity : Initial studies indicate possible antitumor properties that warrant further exploration .

Biological Activity Data

Research has shown that (2R)-2-(2-Isopropylphenyl)pyrrolidine exhibits various biological activities. The following table summarizes key findings from recent studies:

Case Study 1: Antitumor Properties

In a study investigating the antitumor potential of pyrrolidine derivatives, (2R)-2-(2-Isopropylphenyl)pyrrolidine was evaluated for its ability to inhibit growth in tumorigenic murine liver cell lines. The compound demonstrated significant growth inhibition at concentrations around 10 µM without affecting non-tumorigenic cells, indicating selective cytotoxicity .

Case Study 2: GPCR Modulation

Another study focused on the binding affinity of (2R)-2-(2-Isopropylphenyl)pyrrolidine to GPCRs. The results indicated that the compound could effectively modulate receptor activity, suggesting potential therapeutic applications in treating disorders linked to neurotransmitter imbalances .

Structure-Activity Relationship (SAR)

The structure-activity relationship of (2R)-2-(2-Isopropylphenyl)pyrrolidine has been explored to understand how variations in structure affect biological activity. Key findings include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.